N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes looking at the reagents it reacts with, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Analgesic Activity
A study by Saad, Osman, and Moustafa (2011) focused on the synthesis of compounds including pyrazoles and triazoles, with one compound similar in structure to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide. These compounds were evaluated for their analgesic activity, highlighting the potential medicinal applications of such chemical structures (Saad, Osman, & Moustafa, 2011).
Antioxidants in Lubricating Grease
Hussein, Ismail, and El-Adly (2016) synthesized and characterized derivatives of 4-hydroxyquinolinone, a chemical class related to the compound . They investigated these derivatives for their efficiency as antioxidants in lubricating greases. This study highlights the potential application of such compounds in industrial settings (Hussein, Ismail, & El-Adly, 2016).
Heterocyclic Derivatives Based on Benzoquinone
Sayapin et al. (2009) explored the synthesis and structure of heterocyclic derivatives based on 4,6-di(tert-butyl)-3-hydroxy-1,2-benzoquinone, producing compounds structurally similar to this compound. These compounds' structural and energy characteristics were analyzed, contributing to the field of organic chemistry and material science (Sayapin et al., 2009).
Anticancer Activity
Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, akin to the compound , and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This research provides insights into the potential therapeutic applications of such compounds in oncology (Gaber et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-21-9-17(16-5-1-2-6-18(16)25-21)22(28)24-14-10-23-26(11-14)12-15-13-29-19-7-3-4-8-20(19)30-15/h1-11,15H,12-13H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKWMJSERPWBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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